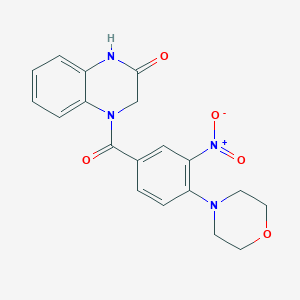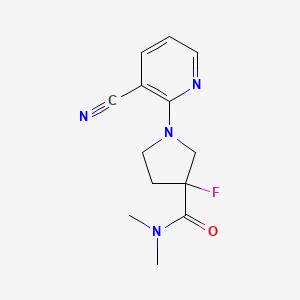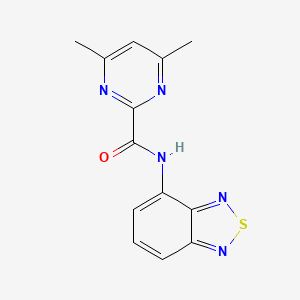![molecular formula C22H16F2N4O3 B2358057 N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326920-31-3](/img/structure/B2358057.png)
N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For instance, the compound “N-(2,3-difluorophenyl)-2-fluorobenzamide” was obtained at high yield (88%) from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline using standard synthetic procedures .
Molecular Structure Analysis
The molecular structure of a compound similar to the one , “N-(3,5-difluorophenyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide”, has been analyzed. The molecular formula is C24H18F2N4O and the molecular weight is 416.4 g/mol .
Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties
Cleavage of N-O Bonds in Oxadiazolines : Research has shown that the photochemical cleavage of N-O bonds in 1,2,4-oxadiazolines can occur under mild conditions, leading to the formation of acetamidines. This demonstrates the chemical reactivity and potential for modification of oxadiazole-containing compounds (Srimannarayana, Srivastava, & Clapp, 1970).
Structural Characterization and Molecular Interactions
Structures of Acetamide Derivatives : Studies have characterized the structures of acetamide derivatives incorporating difluoromethyl groups and heterocyclic moieties. These compounds exhibit 'V' shaped molecular structures and engage in various intermolecular interactions, contributing to their potential as bioactive molecules (Boechat et al., 2011).
Application in Corrosion Inhibition
Corrosion Inhibitors : Synthesis and evaluation of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives have shown promising results as corrosion inhibitors. The compounds displayed significant inhibition efficiencies in both acidic and oil mediums, highlighting their potential industrial applications (Yıldırım & Cetin, 2008).
Photovoltaic Efficiency and Bioactive Potential
Bioactive Benzothiazolinone Acetamide Analogs : Investigation into benzothiazolinone acetamide analogs has revealed their potential for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Additionally, these compounds have been evaluated for their bioactivity, including ligand-protein interactions and non-linear optical activity, demonstrating diverse potential applications (Mary et al., 2020).
Antibacterial Activity
Antibacterial and Hemolytic Activity : Research into 2,5-disubstituted 1,3,4-oxadiazole compounds has shown that they possess significant antimicrobial activity against selected microbial species. The study also evaluated the hemolytic activity of these compounds, providing insights into their potential therapeutic applications (Gul et al., 2017).
Direcciones Futuras
The future directions for research on “N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the diverse pharmacological activities of similar compounds, there may be potential for the development of new therapeutic agents .
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O3/c1-13-3-2-4-14(9-13)21-26-22(31-27-21)15-5-8-20(30)28(11-15)12-19(29)25-18-10-16(23)6-7-17(18)24/h2-11H,12H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEIJDOLLUTYML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B2357974.png)


![2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2357979.png)

![7-(4-Ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2357984.png)
![2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2357986.png)
![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2357987.png)
![N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357988.png)

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2357993.png)


